molecular formula C14H20BrNOS B6014100 1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE

1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE

Cat. No.: B6014100
M. Wt: 330.29 g/mol
InChI Key: DXJXNJWJQBVHHS-UHFFFAOYSA-N
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Description

1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a brominated thiophene, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-AZEPANYL(4-BROMO-5-PROPYL-2-THIENYL)METHANONE is unique due to its specific combination of functional groups and structural features

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

azepan-1-yl-(4-bromo-5-propylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNOS/c1-2-7-12-11(15)10-13(18-12)14(17)16-8-5-3-4-6-9-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJXNJWJQBVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N2CCCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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